(6R,8AS)-octahydroindolizin-6-amine
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Overview
Description
(6R,8AS)-octahydroindolizin-6-amine is a chemical compound with a unique structure that includes an indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8AS)-octahydroindolizin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a cyclization reaction involving a suitable amine and a ketone or aldehyde precursor. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(6R,8AS)-octahydroindolizin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(6R,8AS)-octahydroindolizin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (6R,8AS)-octahydroindolizin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-10-hydroxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
- (4aS,6R,8aS)-11-[8-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)octyl]-6-hydroxy-3-methoxy-5,6,9,10-tetrahydro-4aH-1benzofuro3a,3,2-efbenzazepin-11-ium
Uniqueness
(6R,8AS)-octahydroindolizin-6-amine is unique due to its specific indolizine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(6R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine |
InChI |
InChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2/t7-,8+/m1/s1 |
InChI Key |
DPBJLNMVJTYHJR-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@H](CN2C1)N |
Canonical SMILES |
C1CC2CCC(CN2C1)N |
Origin of Product |
United States |
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